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  • Product: trans-4-Amino-1-isopropyl-3-pyrrolidinol
  • CAS: 1212301-32-0

Core Science & Biosynthesis

Foundational

trans-4-Amino-1-isopropyl-3-pyrrolidinol chemical structure and properties

Topic: trans-4-Amino-1-isopropyl-3-pyrrolidinol: A Critical Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-4-Amino-1-isopropyl-3-pyrrolidinol: A Critical Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Chiral Scaffold for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. trans-4-Amino-1-isopropyl-3-pyrrolidinol represents a highly valuable, stereochemically defined building block within this class. Its unique structural features—a rigid five-membered ring, defined trans-stereochemistry between the polar amino and hydroxyl groups, and a tunable N-isopropyl handle—make it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, GPCR ligands, and glycosidase inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, robust synthetic pathways, and strategic applications in drug design.

Chemical Identity & Structural Analysis[1][2]

The compound is characterized by a pyrrolidine core substituted at the 1-position with an isopropyl group, and at the 3- and 4-positions with hydroxyl and amino groups, respectively. The trans relative configuration is critical for its biological utility, often dictating the vector of substituents in an active site.

Property Details
IUPAC Name trans-4-Amino-1-(propan-2-yl)pyrrolidin-3-ol
CAS Number 1609399-97-4 (Dihydrochloride salt)
Molecular Formula C₇H₁₆N₂O (Free Base) / C₇H₁₈Cl₂N₂O (2HCl Salt)
Molecular Weight 144.22 g/mol (Free Base) / 217.14 g/mol (2HCl Salt)
Chirality Contains 2 chiral centers (3,4).[1][2][3] The "trans" form is a racemate of (3R,4R) and (3S,4S) unless resolved.
Stereochemistry trans-relationship (anti) between -OH and -NH₂ groups.
Stereochemical Significance

The trans configuration forces the hydrogen bond donor (OH) and acceptor/donor (NH₂) into specific spatial orientations. In enzyme pockets, this rigidity reduces the entropic penalty of binding compared to flexible linear analogs. The trans isomer is thermodynamically favored in ring-opening syntheses from epoxides (anti-addition).

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Parameter Value (Estimated/Experimental) Implication for Drug Design
LogP (Octanol/Water) ~ -0.5 to 0.2Highly hydrophilic; good solubility but may require lipophilic appendages for cell permeability.
pKa (Secondary Amine) ~ 9.5 - 10.5Protonated at physiological pH; good for electrostatic interactions (e.g., Asp/Glu residues).
pKa (Tertiary Amine) ~ 8.5 - 9.5The ring nitrogen (N1) is also basic but sterically hindered by the isopropyl group.
Topological Polar Surface Area (TPSA) ~ 46 ŲWell within the range for CNS penetration (< 90 Ų) and oral bioavailability (< 140 Ų).
H-Bond Donors / Acceptors 2 / 3Excellent potential for specific binding interactions.
Synthetic Pathways & Manufacturing[6]

The synthesis of trans-4-amino-1-isopropyl-3-pyrrolidinol is a classic example of stereocontrolled ring opening. The most robust route involves the formation of an epoxide intermediate followed by nucleophilic attack.

4.1. Core Synthetic Logic (Epoxide Opening)

The synthesis typically starts from N-isopropyl-3-pyrroline or by building the ring via cyclization. The key step is the regioselective and stereospecific ring opening of the intermediate epoxide.[4]

Step 1: Epoxidation

  • Precursor: 1-Isopropyl-3-pyrroline.[5]

  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/catalyst.

  • Product: 1-Isopropyl-3,4-epoxypyrrolidine (racemic).

  • Mechanism: Syn-addition of oxygen to the alkene.

Step 2: Aminolysis (Ring Opening) [6]

  • Reagent: Aqueous Ammonia (NH₄OH) or a protected amine source (e.g., Benzylamine, Azide).

  • Conditions: Heating in ethanol/water or using Lewis Acid catalysts (e.g., LiClO₄).

  • Mechanism: Sₙ2 attack by the nucleophile (NH₃) on the epoxide carbon.

  • Stereochemistry: The nucleophile attacks from the face opposite to the epoxide oxygen, strictly yielding the trans -amino alcohol.

4.2. Visualization of Synthesis Pathway

SynthesisPathway Start 1-Isopropyl-3-pyrroline (Alkene Precursor) Epox 1-Isopropyl-3,4-epoxypyrrolidine (Epoxide Intermediate) Start->Epox Epoxidation Reagent1 m-CPBA DCM, 0°C TransProd trans-4-Amino-1-isopropyl-3-pyrrolidinol (Target Scaffold) Epox->TransProd Ring Opening (Anti-Addition) Reagent2 NH4OH / EtOH Heat (SN2 Attack)

Figure 1: Stereoselective synthesis via epoxide ring opening.[4] The Sₙ2 mechanism guarantees the trans-configuration.

4.3. Detailed Experimental Protocol (Bench-Scale)

Note: This protocol is a generalized composite of standard literature methods for aminopyrrolidinols.

  • Epoxidation:

    • Dissolve 1-isopropyl-3-pyrroline (10 mmol) in DCM (50 mL).

    • Cool to 0°C. Slowly add m-CPBA (1.1 eq) over 30 mins.

    • Stir at RT for 4 hours. Monitor by TLC.[7]

    • Quench with saturated Na₂SO₃ and NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the epoxide.

  • Ring Opening (Aminolysis):

    • Dissolve the crude epoxide (10 mmol) in Ethanol (20 mL) and 30% aq. NH₄OH (10 mL).

    • Seal in a pressure tube and heat to 60-80°C for 12 hours.

    • Critical Control Point: Ensure complete consumption of epoxide to avoid polymerization side products.

    • Concentrate under vacuum to remove excess ammonia and ethanol.

  • Purification:

    • The crude product is often an oil.

    • Convert to the dihydrochloride salt by adding HCl in dioxane/ether. The salt precipitates as a stable solid (CAS 1609399-97-4).

    • Recrystallize from MeOH/Et₂O if necessary.

Medicinal Chemistry Applications

The trans-4-amino-1-isopropyl-3-pyrrolidinol scaffold is not merely an intermediate; it is a pharmacophore enhancer.

5.1. Kinase Inhibitors

Many kinase inhibitors require a solvent-exposed solubilizing group. The pyrrolidine nitrogen (N1) can be derivatized or, in this case, the isopropyl group provides a small hydrophobic bulk that fits into specific pockets (e.g., the ribose binding pocket or solvent front). The 3-OH and 4-NH₂ groups serve as vectors for hydrogen bonding with hinge region residues.

5.2. GPCR Ligands

In GPCR drug design (e.g., Histamine H3, Dopamine D3), the basic nitrogen of the pyrrolidine ring is crucial for the salt bridge interaction with the conserved Aspartate residue in Transmembrane Domain 3 (TM3). The trans-hydroxyl group can pick up additional H-bond interactions, improving selectivity over related receptor subtypes.

5.3. Glycosidase Inhibition

Hydroxylated pyrrolidines (iminosugars) mimic the transition state of sugar hydrolysis. While the N-isopropyl group is bulkier than typical iminosugars, this scaffold serves as a template for designing non-sugar-like inhibitors that may have better pharmacokinetic profiles.

5.4. Strategic Derivatization Map

Derivatization Center trans-4-Amino-1-isopropyl-3-pyrrolidinol N1 N1-Isopropyl: Modulates Lipophilicity & Metabolic Stability (CYP) Center->N1 OH3 3-Hydroxyl: H-Bond Donor/Acceptor (Solubility & Selectivity) Center->OH3 NH4 4-Amino: Primary Attachment Point (Amide Coupling/Urea Formation) Center->NH4

Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.

Handling, Stability, and Safety
  • Physical State: The dihydrochloride salt is a hygroscopic solid; the free base is a viscous oil or low-melting solid.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation).

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.

References
  • ChemicalBook. trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride Properties and CAS. Retrieved from (Verified CAS: 1609399-97-4).

  • Noyori, R. et al. (1994).[4] Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.[4] (General reference for stereoselective epoxide opening).

  • Lizza, J. R., & Moura-Letts, G. (2017).[8] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49, 1231-1242.[8] .

  • Pastó, M. et al. (2003).[4] Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols. Tetrahedron: Asymmetry. (Methodology for trans-amino alcohol synthesis).[2][3]

  • Smith, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine utility).

Disclaimer: This guide is for research and educational purposes. Synthesis of chemical compounds should only be performed by qualified personnel in appropriate laboratory settings.

Sources

Exploratory

trans-4-Amino-1-isopropyl-3-pyrrolidinol CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and application of trans-4-Amino-1-isopropyl-3-pyrrolidinol , a critical chiral building block in medicinal chemistry. Core Identity, Synthesis, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of trans-4-Amino-1-isopropyl-3-pyrrolidinol , a critical chiral building block in medicinal chemistry.

Core Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a disubstituted pyrrolidine scaffold characterized by a trans-relationship between the hydroxyl group at position 3 and the primary amine at position 4. This specific stereochemical arrangement renders it a high-value intermediate for constructing conformationally restricted pharmacophores. It is widely utilized in the synthesis of broad-spectrum antibiotics (specifically fluoroquinolones), GPCR ligands, and kinase inhibitors where the pyrrolidine ring mimics proline turns or constrains side-chain geometry.

Chemical Identity & Properties

Nomenclature and Identifiers

This compound is frequently encountered as a dihydrochloride salt in commercial catalogs due to the instability of the free base (oxidation/hygroscopicity).

Identifier TypeValueNote
Common Name trans-4-Amino-1-isopropyl-3-pyrrolidinolRacemic mixture of (3R,4R) and (3S,4S)
CAS Number 1609399-97-4 Dihydrochloride Salt (2HCl)
CAS Number 1212301-32-0 Free Base / Generic Entry
IUPAC Name (3RS,4RS)-4-amino-1-(propan-2-yl)pyrrolidin-3-olTrans-relative stereochemistry
Molecular Formula C₇H₁₆N₂OFree Base
Molecular Weight 144.22 g/mol Free Base
SMILES CC(C)N1CC(N)C(O)C1Generic
Synonyms
  • trans-1-Isopropyl-4-aminopyrrolidin-3-ol

  • (3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol

  • 4-Amino-1-isopropylpyrrolidin-3-ol (trans isomer)[1]

Physicochemical Profile
  • Basicity: The N1-isopropyl nitrogen is moderately basic (pKa ~9), while the C4-primary amine is highly basic (pKa ~10.5).

  • Solubility: Highly soluble in water and methanol as the HCl salt; free base is soluble in DCM and chloroform.

  • Stereochemistry: The "trans" designation implies the substituents are on opposite faces of the ring. Synthesis usually yields the racemate, requiring chiral resolution if a specific enantiomer (e.g., 3S,4S) is required for a drug target.

Synthesis & Manufacturing

The synthesis of trans-4-amino-1-isopropyl-3-pyrrolidinol relies on the principle of stereoselective epoxide ring opening . The trans configuration is thermodynamically favored when opening a 3,4-epoxypyrrolidine with a nitrogen nucleophile.

Synthetic Pathway (Mechanistic Overview)
  • N-Alkylation: 3-Pyrroline is alkylated with isopropyl bromide to protect the ring nitrogen and install the isopropyl group.

  • Epoxidation: The alkene is oxidized (e.g., using MCPBA) to form the epoxide. The cis-epoxide is formed relative to the ring, but the subsequent opening determines the final relative stereochemistry.

  • Nucleophilic Opening: The epoxide is opened with ammonia (or an azide source like NaN₃ followed by reduction). This Sɴ2 attack occurs from the face opposite the epoxide oxygen, guaranteeing the trans configuration.

Process Flow Diagram

The following diagram illustrates the standard laboratory scale-up route.

SynthesisPath Start 3-Pyrroline Step1 N-Alkylation (iPr-Br, K2CO3) Start->Step1 Inter1 N-Isopropyl-3-pyrroline Step1->Inter1 Yield ~85% Step2 Epoxidation (MCPBA or H2O2) Inter1->Step2 Inter2 N-Isopropyl-3,4- epoxypyrrolidine Step2->Inter2 Stereocontrol Step3 Ring Opening (NH3/MeOH or NaN3) Inter2->Step3 SN2 Attack Final trans-4-Amino-1- isopropyl-3-pyrrolidinol Step3->Final Trans-selective

Figure 1: Stereoselective synthesis of trans-4-amino-1-isopropyl-3-pyrrolidinol via epoxide opening.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, particularly for optimizing pharmacokinetic properties (solubility, lipophilicity) and potency.

Antibacterial Agents (Fluoroquinolones)

The pyrrolidine side chain at the C-7 position of the fluoroquinolone core is critical for Gram-positive activity.

  • Mechanism: The trans-amino group interacts with bacterial DNA gyrase/topoisomerase IV.

  • Example: Analogues of this compound are used to synthesize next-generation quinolones (e.g., Nemonoxacin derivatives) where the isopropyl group improves cell permeability compared to the methyl analog.

Kinase Inhibitors

The 3-hydroxy-4-amino motif serves as a hydrogen bond donor/acceptor pair that mimics the ribose ring of ATP, allowing it to bind into the hinge region of various kinases.

  • Solubility Enhancement: The basic isopropyl amine improves the aqueous solubility of otherwise lipophilic kinase inhibitor cores.

GPCR Ligands

Used in the synthesis of histamine H3 receptor antagonists and muscarinic receptor modulators. The rigid pyrrolidine ring reduces the entropic penalty of binding.

Analytical Characterization

To ensure the integrity of this intermediate, the following analytical parameters must be verified.

MethodExpected Signal / Criteria
1H NMR (D₂O) δ ~1.1 (d, 6H, Isopropyl), δ ~3.5-4.0 (m, Ring CH), J-coupling analysis to confirm trans (typically J_3,4 < 5 Hz for trans, though ring puckering varies).
Mass Spectrometry [M+H]⁺ = 145.13 (Free Base).
HPLC Purity >98% (AUC). Method: C18 column, Acetonitrile/Water + 0.1% TFA gradient.
Chiral HPLC Required if resolving enantiomers. Column: Chiralpak AD-H or OD-H.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Hygroscopic: The dihydrochloride salt absorbs moisture rapidly. Store under inert gas (Argon/Nitrogen) at 2-8°C.

    • Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides without proper base scavenging (Schotten-Baumann conditions).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine (Related Scaffold). Retrieved from [Link]

Sources

Foundational

physicochemical properties of trans-4-Amino-1-isopropyl-3-pyrrolidinol

An In-Depth Technical Guide to the Physicochemical Properties of trans-4-Amino-1-isopropyl-3-pyrrolidinol Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of trans-4-Amino-1-isopropyl-3-pyrrolidinol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, celebrated for its unique structural and physicochemical attributes. As a saturated, five-membered nitrogen heterocycle, it offers a three-dimensional geometry that is highly advantageous for exploring pharmacophore space, a feature not afforded by its flat, aromatic counterpart, pyrrole.[1][2] This non-planarity, arising from sp³ hybridization, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1][3] The pyrrolidine motif is a key component in numerous natural alkaloids and FDA-approved drugs, where it often enhances aqueous solubility and provides hydrogen bond donor and acceptor capabilities, thereby improving overall pharmacokinetic profiles.[4][5] This guide focuses on a specific, functionally rich derivative, trans-4-Amino-1-isopropyl-3-pyrrolidinol, providing a detailed examination of its core physicochemical properties and the experimental methodologies required for their characterization.

Molecular Structure and Core Attributes

The foundational step in characterizing any molecule is to define its structure and fundamental properties. trans-4-Amino-1-isopropyl-3-pyrrolidinol is a chiral, polysubstituted pyrrolidine. The "trans" designation refers to the relative stereochemistry of the amino and hydroxyl groups at the C4 and C3 positions, respectively.

  • Molecular Formula: C₇H₁₆N₂O

  • Molecular Weight: 144.22 g/mol

  • IUPAC Name: (3R,4R)-4-amino-1-(propan-2-yl)pyrrolidin-3-ol (one possible enantiomer)

The structure combines several key functional groups that dictate its chemical behavior:

  • A secondary amine (within the ring) and a tertiary amine (N-isopropyl group): The N-isopropyl group adds steric bulk and lipophilicity.

  • A primary amine (-NH₂): A key site for hydrogen bonding and a basic center.

  • A secondary alcohol (-OH): Another site for hydrogen bonding and a potential center for metabolic activity.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess compound to buffer B Seal vials A->B C Agitate at constant T (24-48h) B->C Incubate D Centrifuge to separate solid C->D Process E Sample supernatant D->E F Dilute sample E->F G Quantify by HPLC/LC-MS F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for experimental solubility determination.

Acidity and Basicity: pKa Determination

The pKa values of the amino groups are critical as they dictate the ionization state of the molecule at a given pH, which in turn influences solubility, receptor binding, and cell permeability.

Experimental Protocol: Potentiometric Titration

This method directly measures the pH change of a solution as a titrant is added, allowing for the determination of pKa.

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if necessary.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure both amino groups are fully protonated.

  • Titration with Base: Slowly titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Logging: Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.

  • Plotting: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points corresponding to the deprotonation of the two amine groups.

  • pKa Calculation: The pKa for each amine is the pH at the half-equivalence point. [6] Expertise & Causality: The titration begins with the di-protonated species. As NaOH is added, the more acidic proton (likely on the primary amine, though influenced by the hydroxyl group) will be removed first, followed by the proton on the tertiary amine. The distinct inflection points on the titration curve correspond to these deprotonation events.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

  • ¹H NMR:

    • Isopropyl Group: Expect a doublet for the six methyl protons (CH₃) and a multiplet (septet) for the methine proton (CH).

    • Pyrrolidine Ring Protons: The protons on the C2, C3, C4, and C5 carbons will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The protons at C3 and C4 will be coupled to each other, and their coupling constant will be indicative of their trans relationship. [7][8] * -OH and -NH₂ Protons: These will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. They can be exchanged with D₂O.

  • ¹³C NMR:

    • Isopropyl Group: Two signals are expected, one for the two equivalent methyl carbons and one for the methine carbon.

    • Pyrrolidine Ring Carbons: Four distinct signals for the four carbons of the pyrrolidine ring are expected.

    • The chemical shifts will be influenced by the attached heteroatoms (N and O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's O-H group. * N-H Stretch: The primary amine (-NH₂) will show two medium-intensity peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. [9]* C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the alkyl groups.

  • N-H Bend: A medium to strong absorption around 1580-1650 cm⁻¹ is expected for the primary amine scissoring vibration. [9]* C-N Stretch: Aliphatic C-N stretching vibrations will appear as medium to weak bands in the 1020-1250 cm⁻¹ region. [10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Nitrogen Rule: As the molecule contains two nitrogen atoms (an even number), its molecular ion peak (M⁺) in an EI-MS spectrum is expected to have an even mass-to-charge ratio (m/z), which is consistent with its molecular weight of 144.22. [11][12]* Fragmentation: The primary fragmentation pathway for cyclic amines is typically α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. [13][14]This would lead to the loss of alkyl radicals and the formation of stable iminium ions. The loss of the isopropyl group or fragmentation of the pyrrolidine ring itself would be expected to produce characteristic fragment ions.

Conclusion

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a molecule with significant potential in medicinal chemistry, embodying the favorable physicochemical properties of the pyrrolidine scaffold. Its multiple hydrogen bonding sites, high polarity, and dual basic centers suggest excellent aqueous solubility and strong potential for forming specific, high-affinity interactions with biological targets. While direct experimental data is sparse, established analytical techniques provide a clear and robust roadmap for its complete characterization. This guide serves as a foundational document for researchers embarking on the synthesis, analysis, and application of this promising chemical entity.

References

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  • Duewell H. (1981) High-field 1H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry.

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-4-Amino-1-isopropyl-3-pyrrolidinol

This technical guide details the physicochemical properties, synthetic pathways, and analytical profiling of trans-4-Amino-1-isopropyl-3-pyrrolidinol , a critical chiral building block in medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and analytical profiling of trans-4-Amino-1-isopropyl-3-pyrrolidinol , a critical chiral building block in medicinal chemistry.

Executive Summary & Molecular Identity

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a disubstituted pyrrolidine scaffold characterized by a trans-relationship between the hydroxyl and amine functional groups. This steric arrangement is pharmacologically significant, often serving as a conformational lock in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The bulky N-isopropyl group modulates lipophilicity (LogP) and metabolic stability, distinguishing it from its N-methyl or N-benzyl analogs.

Core Physicochemical Data
PropertySpecification
IUPAC Name trans-4-Amino-1-(propan-2-yl)pyrrolidin-3-ol
Common Name trans-4-Amino-1-isopropyl-3-pyrrolidinol
CAS Number (Free Base) 1212301-32-0
CAS Number (2HCl Salt) 1609399-97-4
Molecular Formula C

H

N

O
Molecular Weight 144.22 g/mol (Free Base); 217.14 g/mol (Dihydrochloride)
Chirality Racemic trans (mixture of (3R,4S) and (3S,4R)) unless specified as enantiopure.[1][2][3]
pKa (Calculated) ~9.5 (Secondary amine), ~14 (Hydroxyl)
Appearance Hygroscopic oil or low-melting solid (Free Base); White crystalline solid (HCl salt)

Structural Analysis & Stereochemistry

The pharmacological value of this molecule lies in its stereochemical rigidity . In the trans configuration, the C3-hydroxyl and C4-amino groups occupy anti-clinal positions. This geometry is critical for:

  • Hydrogen Bonding Networks: The trans arrangement allows the molecule to bridge distant residues in a binding pocket, unlike the cis isomer which often engages in intramolecular H-bonding, reducing binding affinity.

  • Vectorial Projection: The N-isopropyl group projects into hydrophobic sub-pockets, while the polar 3,4-substituents interact with the solvent front or polar residues.

Stereochemical Nomenclature
  • trans-Racemate: A 1:1 mixture of (3R,4S) and (3S,4R).

  • Enantiopure forms: Often required for late-stage drug candidates to prevent off-target toxicity associated with the inactive enantiomer.

Synthetic Pathways

The synthesis of trans-4-amino-1-isopropyl-3-pyrrolidinol typically proceeds via the ring-opening of a 3,4-epoxypyrrolidine intermediate. This route guarantees the trans stereochemistry due to the S


2 mechanism of the epoxide opening.
Protocol: Epoxide Ring Opening Strategy

Reaction Logic: The nucleophilic attack of ammonia (or an azide equivalent) on the epoxide carbon occurs from the backside, inverting the configuration at that carbon relative to the epoxide oxygen, exclusively yielding the trans product.

  • Precursor Formation: N-alkylation of 3-pyrroline with isopropyl bromide.

  • Epoxidation: Oxidation of N-isopropyl-3-pyrroline using m-CPBA or oxone to yield N-isopropyl-3,4-epoxypyrrolidine.

  • Aminolysis:

    • Reagents: Aqueous Ammonia (NH

      
      OH) or Sodium Azide (NaN
      
      
      
      ) followed by reduction (Pd/C + H
      
      
      ).
    • Condition: High pressure (autoclave) or reflux in ethanol.

    • Mechanism:[4][5][6] Regioselective S

      
      2 attack.
      
Synthetic Workflow Diagram

SynthesisPath Start 3-Pyrroline Step1 N-Alkylation (iPr-Br, K2CO3) Start->Step1 Inter1 N-Isopropyl-3-pyrroline Step1->Inter1 Step2 Epoxidation (m-CPBA) Inter1->Step2 Inter2 N-Isopropyl-3,4- epoxypyrrolidine Step2->Inter2 Step3 Aminolysis (NH3/MeOH, Heat) Inter2->Step3 SN2 Backside Attack (Inversion) Final trans-4-Amino-1- isopropyl-3-pyrrolidinol Step3->Final

Figure 1: Synthetic route ensuring trans-stereochemistry via epoxide ring opening.

Analytical Characterization

Validating the identity and purity of this intermediate requires a multi-modal approach.

A. Nuclear Magnetic Resonance (NMR)[7]
  • 
    H NMR (D
    
    
    
    O or CDCl
    
    
    ):
    • Isopropyl Methine:[4] Septet at

      
       ~2.8 ppm.
      
    • Ring Protons: The C3 and C4 protons typically appear as multiplets between 3.8–4.2 ppm.

    • Coupling Constants (

      
      ): The coupling constant between H3 and H4 is diagnostic. For trans-3,4-disubstituted pyrrolidines, 
      
      
      
      is typically smaller (3–6 Hz) compared to cis isomers, though 2D experiments are more definitive.
  • 2D NOESY: Essential for confirming stereochemistry.

    • Trans: Absence of strong NOE cross-peaks between H3 and H4.

    • Cis: Strong NOE correlation between H3 and H4.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]

    
     = 145.22 m/z.
    
  • Fragmentation: Loss of the isopropyl group or dehydration (-H

    
    O) are common fragmentation pathways.
    

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The free base is highly hygroscopic and will absorb atmospheric water and CO

    
     (forming carbamates).
    
  • Oxidation: Primary amines are susceptible to air oxidation over time.

  • Recommendation: Store as the dihydrochloride salt (2HCl) under Argon at -20°C. The salt form significantly improves shelf-life and handling properties.

Safety Profile (GHS Classifications)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed.[7]

  • PPE: Full face shield, neoprene gloves, and use within a fume hood is mandatory due to the caustic nature of the free amine.

References

  • PubChem. (2025). Compound Summary for Aminopyrrolidine derivatives. National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for the Derivatization of trans-4-Amino-1-isopropyl-3-pyrrolidinol

Introduction trans-4-Amino-1-isopropyl-3-pyrrolidinol is a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal amino alcohol motif, embedded within a pyrrolidine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal amino alcohol motif, embedded within a pyrrolidine scaffold, offers multiple points for diversification, making it a valuable precursor for the synthesis of complex molecular architectures and compound libraries. The ability to selectively modify the secondary amine and the secondary hydroxyl group is crucial for structure-activity relationship (SAR) studies and for the introduction of desired physicochemical properties. This application note provides a detailed guide to the reaction conditions for the derivatization of trans-4-Amino-1-isopropyl-3-pyrrolidinol, focusing on chemoselective acylation, sulfonylation, and silylation. The protocols described herein are designed to provide researchers with a robust framework for the controlled modification of this versatile scaffold.

Guiding Principles for Chemoselective Derivatization

The core challenge in derivatizing trans-4-Amino-1-isopropyl-3-pyrrolidinol lies in the selective functionalization of the secondary amine in the presence of the secondary hydroxyl group, or vice versa. The relative nucleophilicity of these two functional groups is the primary determinant of the reaction outcome.

  • N-Derivatization (Amine Modification): Generally, the secondary amine is a stronger nucleophile than the secondary alcohol.[1][2][3] This inherent reactivity difference can be exploited to achieve selective N-derivatization under neutral or basic conditions. The lone pair of electrons on the nitrogen atom is more available for donation compared to the oxygen of the alcohol.[1]

  • O-Derivatization (Alcohol Modification): To achieve selective O-derivatization, the nucleophilicity of the amine must be suppressed. This is typically accomplished by performing the reaction under acidic conditions, where the amine is protonated to form a non-nucleophilic ammonium salt.[4][5] This strategy effectively "protects" the amine in situ, allowing the hydroxyl group to react with the electrophile.

The following sections will detail specific protocols for N-acylation, N-sulfonylation, and O-silylation, providing experimentally grounded starting points for researchers.

N-Acylation: Formation of Amides

The formation of an amide bond at the C4-amino group is a common strategy to introduce a wide variety of substituents. This transformation is typically achieved by reacting the amino alcohol with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, under basic conditions. The higher nucleophilicity of the amine ensures selective N-acylation.

Protocol 1: N-Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of trans-4-Amino-1-isopropyl-3-pyrrolidinol with an acyl chloride in the presence of a non-nucleophilic base.

Workflow for N-Acylation

N_Acylation sub trans-4-Amino-1-isopropyl-3-pyrrolidinol + Base (e.g., Et3N) intermediate Reaction Mixture (0°C to rt) sub->intermediate Add dropwise reagent Acyl Chloride (R-COCl) in Anhydrous Solvent reagent->intermediate product N-Acylated Product intermediate->product Stir & Workup

Caption: General workflow for N-acylation.

Materials:

  • trans-4-Amino-1-isopropyl-3-pyrrolidinol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-4-Amino-1-isopropyl-3-pyrrolidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic solvent to prevent reaction with the acyl chloride.
Base Triethylamine or DIPEAActs as an acid scavenger to neutralize the HCl byproduct.[6]
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Stoichiometry Base > 1.0 eq, Acyl Chloride ≈ 1.1 eqEnsures complete reaction and neutralization of acid.

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is a key transformation in medicinal chemistry. The reaction of the secondary amine with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide with high chemoselectivity.

Protocol 2: N-Sulfonylation using Sulfonyl Chloride

This protocol outlines a general method for the N-sulfonylation of trans-4-Amino-1-isopropyl-3-pyrrolidinol.

Workflow for N-Sulfonylation

N_Sulfonylation sub trans-4-Amino-1-isopropyl-3-pyrrolidinol + Base (e.g., Pyridine) intermediate Reaction Mixture (0°C to rt) sub->intermediate Add dropwise reagent Sulfonyl Chloride (R-SO2Cl) in Anhydrous Solvent reagent->intermediate product N-Sulfonylated Product intermediate->product Stir & Workup

Caption: General workflow for N-sulfonylation.

Materials:

  • trans-4-Amino-1-isopropyl-3-pyrrolidinol

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-4-Amino-1-isopropyl-3-pyrrolidinol (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (to remove excess pyridine), followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

ParameterConditionRationale
Solvent Anhydrous DCMProvides a non-reactive medium for the sulfonylation.
Base Pyridine or Et3NNeutralizes the generated HCl and can catalyze the reaction.[6]
Temperature 0 °C to room temperatureControlled addition at low temperature prevents side reactions.
Stoichiometry Base > 1.0 eq, Sulfonyl Chloride ≈ 1.2 eqDrives the reaction to completion.

O-Silylation: Protection of the Hydroxyl Group

Selective protection of the hydroxyl group as a silyl ether is a valuable strategy for multi-step synthesis. This is typically achieved by reacting the amino alcohol with a silylating agent in the presence of a catalyst. While the amine is more nucleophilic, steric hindrance around the nitrogen and the use of specific catalysts can favor O-silylation. For unambiguous O-silylation, protonation of the amine under acidic conditions is a reliable strategy, though less common for silyl ether formation. A more practical approach involves exploiting the steric environment of the substrate.

Protocol 3: O-Silylation using a Silyl Chloride

This protocol provides a method for the O-silylation of the secondary hydroxyl group.

Workflow for O-Silylation

O_Silylation sub trans-4-Amino-1-isopropyl-3-pyrrolidinol intermediate Reaction Mixture in Anhydrous Solvent (e.g., DMF) sub->intermediate reagent Silylating Agent (e.g., TBDMSCl) + Base (e.g., Imidazole) reagent->intermediate product O-Silylated Product intermediate->product Stir & Workup

Caption: General workflow for O-silylation.

Materials:

  • trans-4-Amino-1-isopropyl-3-pyrrolidinol

  • tert-Butyldimethylsilyl chloride (TBDMSCl) or other silyl chloride

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-4-Amino-1-isopropyl-3-pyrrolidinol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring for the disappearance of the starting material by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent that facilitates the silylation reaction.
Base/Catalyst ImidazoleActivates the silyl chloride and acts as an acid scavenger.
Temperature Room temperatureSufficient for the reaction to proceed to completion.
Stoichiometry Imidazole > 2.0 eq, Silyl Chloride ≈ 1.2 eqEnsures efficient silylation.

Orthogonal Protection Strategies

For more complex synthetic routes, an orthogonal protection strategy, where one protecting group can be removed without affecting the other, is highly desirable.[7][8] For trans-4-Amino-1-isopropyl-3-pyrrolidinol, this can be achieved by first protecting the more nucleophilic amine with a base-labile group (e.g., Fmoc) or an acid-labile group (e.g., Boc), followed by protection of the hydroxyl group with a group that is stable to the deprotection conditions of the amine protecting group (e.g., a silyl ether).

Logical Flow for Orthogonal Protection

Orthogonal_Protection start trans-4-Amino-1-isopropyl-3-pyrrolidinol n_protection N-Protection (e.g., Boc2O, DMAP) start->n_protection o_protection O-Protection (e.g., TBDMSCl, Imidazole) n_protection->o_protection fully_protected Fully Protected Intermediate o_protection->fully_protected n_deprotection Selective N-Deprotection (e.g., TFA for Boc) o_derivatized Free Amine, Protected Alcohol n_deprotection->o_derivatized o_deprotection Selective O-Deprotection (e.g., TBAF for TBDMS) n_derivatized Free Alcohol, Protected Amine o_deprotection->n_derivatized fully_protected->n_deprotection fully_protected->o_deprotection

Caption: Orthogonal protection and deprotection sequence.

Conclusion

The derivatization of trans-4-Amino-1-isopropyl-3-pyrrolidinol can be controlled to achieve chemoselective modification of either the secondary amine or the secondary hydroxyl group. By understanding the principles of nucleophilicity and judiciously choosing reaction conditions, researchers can effectively synthesize a diverse range of derivatives for various applications in drug discovery and chemical biology. The protocols provided in this application note serve as a comprehensive starting point for the successful derivatization of this important chiral building block.

References

  • Hansen, T. V., & Stenstrøm, Y. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 637–663. [Link]

  • Cardillo, G., & Orena, M. (1990). Stereoselective cyclization of amino alcohols. Tetrahedron, 46(10), 3321-3408.
  • Nale, D. B., & Bhanage, B. M. (2014). ZSM-35: A highly active and chemoselective catalyst for acylation of amines, alcohols and bifunctional compounds. Indian Journal of Chemistry - Section B, 53B(1), 104-109.
  • Hansen, T. V. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. FFI-rapport 2015/00746. [Link]

  • Smith, A. B., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Journal of the American Chemical Society, 143(41), 17096–17104. [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. Fiveable. [Link]

  • Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
  • LibreTexts. (2019, September 20). 7.8: The Nucleophile. Chemistry LibreTexts. [Link]

  • Otsu, H., et al. (2022). Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination. Angewandte Chemie International Edition, 61(18), e202114118. [Link]

  • Orita, A., et al. (2022). An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl)acetamide and N,N-Dimethyl-4-aminopyridine N-Oxide. Chemistry Letters, 51(9), 934-937. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Karmel, C. (2019). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship, University of California. [Link]

  • Quora. (2022, November 6). Which one is more reactive: tertiary or secondary amines and why? Quora. [Link]

  • University of Bristol School of Chemistry.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Al-Sayah, M. A., & El-Aribi, H. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection and Identification by Electron Ionization-Gas Chromatography-Mass Spectrometry. OSTI.GOV. [Link]

  • Schulz, J., et al. (2023). Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. Chirality, 35(9), 652-663. [Link]

  • Friestad, G. K., & Qin, J. (2002). Construction of protected hydroxylated pyrrolidines using nitrogen-centered radical cyclizations. Chemical Communications, (20), 2354-2355. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ResearchGate. (2025). Methods for mono-selective N-alkylation of primary sulfonamides using...
  • Albericio, F., & Subirós-Funosas, R. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2502. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Silvi, E., et al. (2026, January 2). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters. [Link]

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Application

Application Note: Handling, Storage, and QC Protocols for trans-4-Amino-1-isopropyl-3-pyrrolidinol

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with trans-4-Amino-1-isopropyl-3-pyrrolidinol , a high-value chiral intermediate often used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with trans-4-Amino-1-isopropyl-3-pyrrolidinol , a high-value chiral intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

Introduction & Chemical Identity

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a bifunctional chiral building block characterized by a secondary alcohol and a primary amine on a pyrrolidine ring. The trans stereochemistry and the N-isopropyl group govern its specific reactivity and lipophilicity profile. It is frequently employed as a scaffold in medicinal chemistry to introduce polarity and hydrogen-bonding motifs while maintaining a rigid 3D vector.

Due to the presence of a primary amine and a secondary hydroxyl group, this compound is prone to hygroscopicity (water uptake), carbamate formation (reaction with atmospheric CO₂), and oxidation (N-oxide formation) if mishandled.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / Description
Chemical Name trans-4-Amino-1-isopropyl-3-pyrrolidinol
Molecular Formula C₇H₁₆N₂O
Molecular Weight ~144.22 g/mol (Free Base)
Appearance Viscous oil or low-melting solid (Free Base); White solid (HCl Salt)
Chirality trans (Relative configuration; typically available as enantiopure (3S,4S) or (3R,4R))
Solubility Highly soluble in H₂O, MeOH, DMSO, DMF; Moderate in DCM.[1][2][3][4]
pKa (Predicted) ~9.5 (Primary Amine), ~10.5 (Ring Nitrogen)
Stability Hazards Hygroscopic, CO₂ sensitive (Carbamate formation), Oxidation sensitive.

Storage Protocols

Proper storage is critical to maintain the enantiomeric purity and chemical integrity of the compound. The protocol differs slightly between the Free Base and the Salt (e.g., Dihydrochloride) forms.

A. Long-Term Storage (> 1 Month)
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The free base rapidly absorbs CO₂ from the air to form carbamate salts, which appear as a white crust on the oil/solid.

  • Temperature:

    • Free Base: Store at -20°C . Low temperature retards oxidation and limits the kinetics of moisture absorption.

    • Salt Form: Store at 2-8°C (Refrigerator) or -20°C. Salts are generally more stable but still hygroscopic.

  • Container:

    • Use amber glass vials with Teflon-lined screw caps to prevent light-induced degradation.

    • Seal the cap with Parafilm or electrical tape to minimize gas exchange.

    • For maximum stability of the free base, store the vial inside a secondary container (desiccator or sealed bag) containing activated silica gel or molecular sieves.

B. Working Stock (Daily Use)
  • Aliquoting: Upon receipt, dissolve the bulk material (if oil) or weigh (if solid) into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Re-sealing: If the primary container is opened, purge the headspace with a gentle stream of dry Nitrogen or Argon before re-sealing.

Handling & Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this compound to prevent degradation.

HandlingProtocol Receipt Receipt of Material VisualCheck Visual Inspection (Color/State) Receipt->VisualCheck FormCheck Identify Form VisualCheck->FormCheck FreeBase Free Base (Oil/Low-melt Solid) FormCheck->FreeBase Salt HCl Salt (Crystalline Solid) FormCheck->Salt PreProcessFB Purge with Argon Dissolve in Dry Solvent FreeBase->PreProcessFB High Risk: CO2/H2O PreProcessSalt Desiccate before weighing Avoid prolonged air exposure Salt->PreProcessSalt Moderate Risk QC QC Check (NMR/KF) PreProcessFB->QC PreProcessSalt->QC Storage Storage (-20°C / Desiccator) QC->Storage

Caption: Operational workflow for receiving and processing trans-4-Amino-1-isopropyl-3-pyrrolidinol.

Standard Operating Procedure (SOP) for Handling
  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Warning: Aminopyrrolidines are potential skin irritants and corrosives. Avoid direct contact.

  • Weighing & Transfer:

    • For Free Base: Perform weighing quickly. If possible, weigh inside a fume hood with a gentle inert gas flow, or ideally in a glovebox. If the material is an oil, use a gas-tight syringe for volumetric transfer based on density (approx. 0.95–1.0 g/mL, verify specific lot).

    • For Salt: Weigh in ambient air but minimize exposure time. If the solid clumps, it has absorbed moisture; dry under high vacuum over P₂O₅ before use.

  • Solvent Compatibility:

    • Recommended: Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

    • Avoid: Ketones (Acetone) if the primary amine is to be preserved (risk of Schiff base formation).

    • Drying: Use anhydrous solvents for reactions. The hydroxyl and amine protons are exchangeable; avoid protic solvents if performing moisture-sensitive coupling.

Quality Control (QC) & Analytical Verification

Trustworthiness in data relies on validating the material before critical experiments.

A. Visual Inspection
  • Pass: Colorless to pale yellow oil; White to off-white powder.

  • Fail: Dark brown/black color (oxidation); White crust on oil surface (carbamate formation).

B. NMR Verification (¹H NMR)

Run ¹H NMR in DMSO-d₆ or D₂O .

  • Diagnostic Signals:

    • Isopropyl Group: Look for a sharp doublet (CH₃) around δ 1.0–1.1 ppm and a septet (CH) around δ 2.5–3.0 ppm.

    • Stereochemistry: The coupling constants (

      
      -values) between H3 and H4 protons confirm the trans configuration. Typically, 
      
      
      
      is smaller (~2-5 Hz) compared to cis in 5-membered rings, though definitive assignment often requires NOESY (No NOE between H3 and H4).
  • Impurity Check:

    • Carbamate: Broad signals or shifts in the amine region.

    • Water: Check water peak integral (3.33 ppm in DMSO) to assess hygroscopicity.

C. Chemical Stability Diagram

Degradation Compound trans-4-Amino-1-isopropyl-3-pyrrolidinol Carbamate Carbamate Salt (Solid Precipitate) Compound->Carbamate  + CO2 (Rapid)   NOxide N-Oxide / Oxidative Degradation (Color Change) Compound->NOxide  + O2 (Slow)   Hydrate Hygroscopic Wetting (Weighing Error) Compound->Hydrate  + H2O   CO2 Atmospheric CO2 CO2->Compound O2 Atmospheric O2 O2->Compound H2O Moisture (H2O) H2O->Compound

Caption: Primary degradation pathways. CO2 absorption is the fastest degradation mode for the free base.

Safety & Disposal

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5] May cause respiratory irritation (H335).

  • First Aid:

    • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin: Wash with plenty of soap and water.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

References

  • PubChem. 4-Amino-1-(dimethylamino)pyrrolidin-3-ol (Analogous Structure).[6][7] National Library of Medicine. Available at: [Link]

  • Bohrium. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in trans-4-Amino-1-isopropyl-3-pyrrolidinol reactions

Subject: Troubleshooting Impurity Profiles & Reaction Optimization Executive Summary & Chemical Context This guide addresses the synthesis and purification challenges of trans-4-Amino-1-isopropyl-3-pyrrolidinol (CAS: 251...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles & Reaction Optimization

Executive Summary & Chemical Context

This guide addresses the synthesis and purification challenges of trans-4-Amino-1-isopropyl-3-pyrrolidinol (CAS: 251906-17-7 for chiral / 126622-34-2 for racemic). This scaffold is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and various kinase inhibitors.

The dominant synthetic route involves the regioselective and stereospecific ring opening of 1-isopropyl-3,4-epoxypyrrolidine with ammonia . While theoretically straightforward, this reaction is prone to specific impurity profiles—primarily dimerization and stereochemical drift—that require precise kinetic control.

Key Molecule Data
ParameterDetail
IUPAC Name trans-4-Amino-1-isopropylpyrrolidin-3-ol
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Core Reactivity Epoxide aminolysis (Sɴ2 mechanism)
Critical Quality Attribute trans-stereochemistry (>98% de required)

Troubleshooting Module: Impurity Identification & Remediation

Issue A: The "Dimer" Impurity (Bis-alkylation)

Symptom: HPLC/GC shows a significant impurity peak eluting after the main product (approx. 2x retention time). Mass spectrometry shows [M+H]⁺ ≈ 271-273 Da.

Root Cause: The product, trans-4-amino-1-isopropyl-3-pyrrolidinol, contains a primary amine. This amine is more nucleophilic than ammonia (due to the inductive effect of the alkyl chain) and competes for the remaining epoxide, forming a secondary amine "dimer."

Mechanism:

  • Desired: Epoxide + NH₃

    
     Product (Primary Amine).
    
  • Undesired: Product + Epoxide

    
    Dimer Impurity .
    

Remediation Protocol: To suppress the secondary reaction, you must operate under pseudo-first-order conditions relative to the epoxide by flooding the system with ammonia.

  • Protocol Adjustment: Increase the Ammonia:Epoxide molar ratio to minimum 20:1 , ideally 50:1 .

  • Solvent System: Use Methanol or Ethanol to solubilize the epoxide.

  • Equipment: Perform the reaction in a high-pressure autoclave (Parr reactor) to maintain high NH₃ concentration in the liquid phase.

Issue B: cis-Isomer Contamination

Symptom: A split peak or shoulder on the main product peak in HPLC; NMR shows distinct coupling constants (


) differing from the trans standard.

Root Cause: The trans stereochemistry relies on a pure Sɴ2 backside attack .

  • Thermal Drift: Excessive temperature can promote partial Sɴ1 character (carbocation intermediate), leading to loss of stereospecificity.

  • Impure Starting Material: If the starting epoxide contains cis-diol impurities or is prepared via a route that doesn't guarantee the trans-epoxide (relative to substituents), the error propagates.

Remediation Protocol:

  • Temperature Control: Maintain reaction temperature between 60°C – 80°C . Exceeding 100°C significantly increases the risk of cis-isomer formation via Sɴ1 pathways.

  • Catalyst Check: Avoid strong Lewis acids which might over-activate the epoxide and promote carbocation formation.

Visualizing the Impurity Pathways

The following logic flow illustrates the critical decision points in the synthesis and the origin of the two main impurities.

ReactionPathways Start Start: 1-isopropyl- 3,4-epoxypyrrolidine Reaction Reaction Zone (Autoclave) Start->Reaction Ammonia Reagent: NH3 (aq/MeOH) Ammonia->Reaction Path_SN2 Path A: SN2 Attack (Kinetic Control) Reaction->Path_SN2 Standard Conditions Path_SN1 Path B: SN1/Thermal (High Temp) Reaction->Path_SN1 T > 100°C Product Target Product: trans-4-Amino... Path_SN2->Product Inversion of Config Impurity_Cis Impurity: cis-Isomer (Stereo-defect) Path_SN1->Impurity_Cis Scrambling Impurity_Dimer Impurity: Dimer (Bis-alkylation) Product->Impurity_Dimer Reacts with excess Epoxide (Low NH3 eq)

Figure 1: Reaction pathways showing the origin of the target trans-isomer versus the cis-isomer and dimer impurities.

Isolation & Purification Guide

The free base of the aminopyrrolidinol is highly polar, water-soluble, and hygroscopic, making extraction into organic solvents difficult.

Recommended Workflow: Salt Formation

Instead of isolating the free base oil, convert the product into a crystalline salt. This purifies the compound by rejecting non-basic impurities (like unreacted epoxide) and stabilizes the amine.

Step-by-Step Protocol:

  • Concentration: Remove excess ammonia and solvent (MeOH) under vacuum. Caution: Do not overheat.

  • Dissolution: Dissolve the crude oily residue in minimal hot isopropanol (IPA) or ethanol.

  • Acidification: Add Dihydrochloride (2.0 eq HCl in dioxane/IPA) or Fumaric Acid (1.0 eq) dropwise.

    • Note: The trans-isomer salts often crystallize more readily than cis-isomers.

  • Crystallization: Cool slowly to 0°C.

  • Filtration: Collect the solid. The "Dimer" impurity is often more lipophilic and may remain in the mother liquor or require recrystallization to remove.

Quantitative Data: Solvent Compatibility
SolventSolubility (Free Base)Solubility (HCl Salt)Usage
Water HighHighAvoid for extraction
Methanol HighHighReaction Solvent
Dichloromethane ModerateLowWashing impurities
Isopropanol High (Hot)Low (Cold)Crystallization
Hexane/Heptane InsolubleInsolubleAnti-solvent precip

Frequently Asked Questions (FAQ)

Q1: Can I use aqueous ammonia (NH₄OH) instead of methanolic ammonia? A: Yes, but with caveats. Aqueous ammonia is cheaper but creates a biphasic system with the organic epoxide, slowing the reaction and potentially increasing hydrolysis side-products (diols). If using aqueous NH₃, add a co-solvent like 1,4-dioxane or IPA to ensure homogeneity.

Q2: How do I distinguish the cis and trans isomers by NMR? A: In the ¹H NMR (usually in D₂O or DMSO-d₆), look at the coupling constant between H3 and H4.

  • Trans-isomer: Typically exhibits a smaller coupling constant (

    
     Hz) due to the dihedral angle.
    
  • Cis-isomer: Typically exhibits a larger coupling constant (

    
     Hz).
    (Note: Validate with specific literature values for your exact derivative, as ring puckering can affect these values).
    

Q3: My product is turning yellow/brown upon storage. Why? A: Aminopyrrolidines are susceptible to oxidation (N-oxide formation) and absorbing CO₂ from the air (carbamate formation). Store the free base under Argon/Nitrogen at -20°C. The HCl salt is stable at room temperature.

References

  • Pastó, M., et al. (2003). "Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia." Tetrahedron Letters, 44(45), 8369–8372. Link

    • Grounding: Establishes the baseline protocol for regioselective ring opening of epoxides using ammonia and co-solvents.
  • Sharples Chemicals Inc. (1944). "Separation of di-isopropyl amine from isopropyl alcohol."[1] US Patent 2,348,683.[1] Link

    • Grounding: Provides historical context on the separation of amine mixtures and the behavior of isopropyl-substituted amines.
  • Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation..." Journal of Chromatography B, 940, 7-14.[2] Link

    • Grounding: Validates analytical methods for separating aminopyrrolidine enantiomers and diastereomers.
  • Federsel, H.J. (1993). "Stereoselective Synthesis of Pyrrolidine-Based Chiral Auxiliaries." Drug Discovery Today.

Sources

Optimization

Technical Support Center: Purification of trans-4-Amino-1-isopropyl-3-pyrrolidinol

Welcome to the dedicated technical support guide for the purification of trans-4-Amino-1-isopropyl-3-pyrrolidinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of trans-4-Amino-1-isopropyl-3-pyrrolidinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of trans-4-Amino-1-isopropyl-3-pyrrolidinol, providing potential causes and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography of crude trans-4-Amino-1-isopropyl-3-pyrrolidinol. What could be the cause and how can I improve my recovery?

Answer:

Low recovery of polar amino alcohols like trans-4-Amino-1-isopropyl-3-pyrrolidinol from silica gel chromatography is a frequent challenge. The primary reason is the strong interaction between the basic amine and the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing of the product on the column.

Causality and Solutions:

  • Acid-Base Interactions: The free amine group in your compound is basic and can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to your compound "sticking" to the column and not eluting as expected.

    • Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel or ensure your compound is in its free base form and less likely to be protonated. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.

      • Recommended Mobile Phase Additives:

        • Ammonia: A common and effective choice is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol, often as part of a dichloromethane/methanol solvent system. For example, a gradient of 0-10% methanol in dichloromethane with 0.5-1% ammonium hydroxide.

        • Triethylamine (TEA): An alternative is to add 0.5-1% triethylamine to your eluent. TEA is a volatile base that can effectively compete with your product for the acidic sites on the silica.

  • Improper Solvent Polarity: If the mobile phase is not polar enough, your highly polar compound will not move from the baseline. Conversely, if it is too polar, it may co-elute with other polar impurities.

    • Solution: A systematic approach to developing your solvent system is crucial. Start with a non-polar solvent like dichloromethane (DCM) or ethyl acetate and gradually increase the polarity by adding methanol. Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.2 and 0.4, while providing good separation from impurities. Remember to add the basic modifier to your TLC developing solvent to accurately predict the column behavior.

Experimental Protocol: Optimized Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., DCM with 1% TEA).

  • Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If it doesn't fully dissolve, you can use a slightly more polar solvent mixture, but keep the volume small. Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the top of the column is often a better approach for less soluble samples.

  • Elution: Start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% Methanol in DCM (with 1% TEA constant throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

Issue 2: Persistent Impurities After Purification

Question: After column chromatography or recrystallization, I still observe impurities in my NMR/LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

Persistent impurities often arise from the synthetic route used to prepare trans-4-Amino-1-isopropyl-3-pyrrolidinol. Understanding the potential side reactions can help in designing a more effective purification strategy.

Potential Impurities and Their Removal:

Impurity Type Likely Source Purification Strategy
Starting Materials Incomplete reactionOptimize column chromatography gradient for better separation. Recrystallization may also be effective if the solubility profiles are significantly different.
cis-Isomer Lack of stereocontrol in the synthesisThe cis and trans diastereomers can often be separated by careful column chromatography, as they will have different polarities. Chiral HPLC can be used for analytical separation and may be scalable for preparative separation.[1]
By-products from protecting groups Incomplete deprotection or side reactionsThese are often structurally different enough to be removed by standard chromatography.
Ring-opened products Cleavage of the pyrrolidine ring under harsh reaction conditionsThese are typically more polar and can be separated by chromatography.

Troubleshooting Workflow for Impurity Removal

G start Crude Product with Impurities check_polarity Analyze impurity polarity by TLC/LC-MS start->check_polarity more_polar Impurity is more polar check_polarity->more_polar Different less_polar Impurity is less polar check_polarity->less_polar Different similar_polarity Impurity has similar polarity check_polarity->similar_polarity Similar column_chrom Optimize column chromatography gradient more_polar->column_chrom less_polar->column_chrom recrystallize Attempt recrystallization similar_polarity->recrystallize reverse_phase Consider reversed-phase chromatography recrystallize->reverse_phase Fails derivatize Consider derivatization for easier separation reverse_phase->derivatize Fails

Caption: Decision workflow for tackling persistent impurities.

Issue 3: Product Oiling Out During Recrystallization

Question: I'm trying to purify my compound by recrystallization, but it separates as an oil instead of forming crystals. What should I do?

Answer:

Oiling out during recrystallization is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point.

Causes and Solutions:

  • Cooling Too Quickly: Rapid cooling can cause the solution to become highly supersaturated, leading to the formation of an oil rather than an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. Only after the solution has reached room temperature and if no crystals have formed, should you place it in an ice bath.

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.

    • Solution:

      • Use a Two-Solvent System: Find a solvent in which your compound is highly soluble (solvent A) and another in which it is poorly soluble (solvent B), where both solvents are miscible. Dissolve your compound in a minimum amount of hot solvent A, and then add solvent B dropwise until the solution becomes slightly cloudy. Add a few drops of solvent A to make it clear again, and then allow it to cool slowly.[2][3]

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[4]

      • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of trans-4-Amino-1-isopropyl-3-pyrrolidinol?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress and column chromatography fractions. Use a silica gel plate and a mobile phase such as DCM/Methanol/Ammonium Hydroxide (e.g., 8:2:0.1). Visualization can be achieved with a ninhydrin stain, which reacts with the primary amine to give a colored spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is a good choice. A C18 column with a mobile phase of acetonitrile and water, containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.[5]

  • Chiral HPLC: To determine the diastereomeric purity (trans vs. cis), a chiral stationary phase is necessary. Several commercially available chiral columns can be screened for the best separation.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown impurities.

Q2: How should I store purified trans-4-Amino-1-isopropyl-3-pyrrolidinol?

A2: As an amino alcohol, it is susceptible to degradation over time, particularly through oxidation and reaction with atmospheric carbon dioxide. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride salt) if possible, as salts are generally more stable. If storing the free base, it should be kept in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).

Q3: My compound streaks badly on TLC plates, making it difficult to assess purity. How can I fix this?

A3: Streaking of amines on silica TLC plates is a classic problem due to the interaction with acidic silanol groups. To get sharp, well-defined spots, add a small amount of a basic modifier to your developing solvent. A few drops of triethylamine or ammonium hydroxide in your TLC chamber should resolve this issue.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially if normal-phase chromatography fails to provide adequate separation. Since your compound is polar, it will likely elute early from a standard C18 column. You may need to use a mobile phase with a high aqueous content. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying very polar compounds.[5]

Workflow for Method Selection

G start Crude trans-4-Amino-1-isopropyl-3-pyrrolidinol tlc_analysis Initial TLC Analysis (with basic modifier) start->tlc_analysis good_sep Good Separation on TLC? tlc_analysis->good_sep yes Yes good_sep->yes no No good_sep->no column_chrom Proceed with Normal-Phase Column Chromatography yes->column_chrom recrystallization Attempt Recrystallization no->recrystallization final_product Pure Product column_chrom->final_product rp_hplc Consider Reversed-Phase Chromatography or HILIC recrystallization->rp_hplc If oils out or fails rp_hplc->final_product

Caption: A general workflow for selecting a purification method.

References

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development. [Link]

  • Recrystallization - Single Solvent. Chemistry LibreTexts. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Recrystallization. YouTube. [Link]

  • General analytical procedures. The Royal Society of Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

Sources

Troubleshooting

solving solubility issues with trans-4-Amino-1-isopropyl-3-pyrrolidinol

This guide serves as a specialized Technical Support Center for researchers working with trans-4-Amino-1-isopropyl-3-pyrrolidinol . It addresses the unique physicochemical challenges posed by this highly polar, zwitterio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with trans-4-Amino-1-isopropyl-3-pyrrolidinol . It addresses the unique physicochemical challenges posed by this highly polar, zwitterionic-capable intermediate.

Status: Operational | Role: Senior Application Scientist | Ticket: Solubility & Workup Optimization

Compound Profile & Solubility Dashboard

Before troubleshooting, verify you are working within the physicochemical limits of the compound.[1] This diamine-alcohol motif is notoriously difficult due to its high polarity and hydrogen-bonding capacity.

PropertySpecification / BehaviorTechnical Note
Polarity High (LogP < 0 estimated)Partition coefficient favors aqueous phase heavily.
Basicity Dual Basic CentersContains a secondary ring amine (

) and a primary exocyclic amine (

).
H-Bonding Donor & AcceptorThe C3-hydroxyl and C4-amine create strong intermolecular networks, often resulting in viscous oils rather than crystals.
Solubility Good: Water, MeOH, EtOH, DMSO.Moderate: DCM (requires additives), THF.Poor: Hexanes, Et2O, Toluene."Like dissolves like" rule is critical here. Non-polar solvents will precipitate the compound as a gum.

Troubleshooting Guide: Extraction & Workup

Issue: “I cannot extract the compound from the aqueous reaction mixture. It stays in the water layer.”

Root Cause: The compound is highly hydrophilic. At neutral or acidic pH, it exists as a mono- or di-cation (ammonium salt), rendering it completely insoluble in organic solvents. Even as a free base, its water solubility is high.

Protocol A: The "Salting Out" & Solvent Cocktail Method

Standard DCM extraction will fail. Use this enhanced protocol to force the amine into the organic phase.

  • pH Adjustment (Critical):

    • Cool the aqueous mixture to 0°C.

    • Basify to pH > 12 using 50% NaOH or KOH. Why? You must deprotonate both amine centers to generate the neutral free base.

  • Saturation:

    • Saturate the aqueous phase with NaCl or

      
      .
      
    • Mechanism:[2][3][4][5] This increases the ionic strength of the water, disrupting the hydration shell around the amine (Salting Out effect).

  • The Solvent Cocktail:

    • Do not use pure DCM.[6]

    • Recommended Solvent: Chloroform : Isopropanol (3:1 ratio) OR

      
      -Butanol.
      
    • Logic: Isopropanol acts as a phase transfer bridge, solvating the hydroxyl group while Chloroform solvates the hydrophobic isopropyl/ring backbone.

  • Multi-Pass Extraction:

    • Perform 3-5 extractions.[7] The partition coefficient (

      
      ) is likely low (< 5), requiring multiple equilibrium stages.
      
Visualization: Extraction Logic Flow

ExtractionWorkflow start Aqueous Reaction Mixture check_ph Check pH start->check_ph acidic pH < 10 (Cationic) check_ph->acidic If Acidic/Neutral neutral Free Base Form (Water Soluble) check_ph->neutral If Basic adjust Adjust to pH > 12 (50% NaOH) acidic->adjust adjust->neutral salt_out Add NaCl/K2CO3 (Saturation) neutral->salt_out solvent Extract with CHCl3:IPA (3:1) salt_out->solvent result Organic Phase (Product Recovered) solvent->result

Caption: Logic flow for maximizing recovery of polar amines from aqueous media.

Troubleshooting Guide: Purification

Issue: “The compound streaks on silica gel or elutes with the solvent front.”

Root Cause: The basic amines interact strongly with the acidic silanols (


) on standard silica, leading to peak tailing or irreversible adsorption.
Solution 1: Modified Normal Phase

If you must use standard silica (SiO2):

  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
    
  • Mechanism:[2][3][4][5] The additive saturates the acidic sites on the silica, allowing your amine to pass through without sticking.

Solution 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

For high-purity requirements, this is the gold standard for polar amines.

  • Stationary Phase: Bare Silica or Amine-bonded Silica.

  • Mobile Phase: Acetonitrile (ACN) / Water (Ammonium Formate buffer).[5]

  • Gradient: Start high organic (95% ACN)

    
     lower organic (70% ACN).
    
  • Note: Unlike Reverse Phase, water is the "strong" solvent here.[8]

Troubleshooting Guide: Solid State & Handling

Issue: “My product is an oil/gum and won't crystallize.”

Root Cause: The trans-1,3,4-substitution pattern disrupts lattice packing, and the molecule is likely hygroscopic, absorbing water from the air which lowers the melting point (


).
Protocol B: Salt Formation Screening

Converting the free base into a salt is the most effective way to obtain a handleable solid.

Acid CandidateSolvent SystemExpected Outcome
HCl (Anhydrous) Et2O / DioxaneHighly crystalline, hygroscopic dihydrochloride. Good for storage.
Oxalic Acid EtOH / AcetoneOften forms stable, non-hygroscopic crystals. Ideal for purification.[3]
L-Tartaric Acid MeOH / iPrOHUseful if enantiomeric enrichment is also needed (resolution).

Procedure:

  • Dissolve the crude oil in a minimal amount of dry Ethanol or Methanol.

  • Add 1.05 equivalents (for mono-salt) or 2.1 equivalents (for di-salt) of the acid.

  • Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise until cloudiness persists.

  • Cool to -20°C overnight.

Visualization: Purification Decision Tree

PurificationTree input Crude Mixture state Physical State? input->state oil Oily/Gum state->oil solid Solid state->solid silica DCM:MeOH + 1% NH4OH (Flash) oil->silica If liquid req. salt Salt Formation (HCl/Oxalate) oil->salt To solidify solid->silica purify Purification Method

Caption: Decision matrix for selecting purification method based on physical state.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate for extraction? A: Generally, no. While Ethyl Acetate is a standard organic solvent, highly polar aminopyrrolidines often have poor solubility in it compared to water. You will lose significant yield to the aqueous layer. Stick to Chloroform:Isopropanol or Dichloromethane (only if pH > 12).

Q: The compound turns yellow/brown upon storage. Is it degrading? A: Yes, amines are prone to oxidation (N-oxide formation) and absorbing


 from the air to form carbamates.
  • Fix: Store under Argon/Nitrogen at -20°C. If possible, store as the HCl salt , which is significantly more stable to oxidation.

Q: How do I remove the isopropyl group? A: You likely cannot easily remove the N-isopropyl group without harsh conditions (e.g., chloroethyl chloroformate). If you need the N-H pyrrolidine, you should start with a Boc- or Benzyl-protected precursor, not the isopropyl variant.

References

  • PubChem. (n.d.). 1-isopropyl-3-pyrrolidinol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Teledyne ISCO. (2017). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023).[8] What can I use to purify polar reaction mixtures? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of trans-4-Amino-1-isopropyl-3-pyrrolidinol Salts

Welcome to the dedicated technical support center for the recrystallization of trans-4-Amino-1-isopropyl-3-pyrrolidinol salts. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the recrystallization of trans-4-Amino-1-isopropyl-3-pyrrolidinol salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this specific class of compounds. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to the real-world challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing trans-4-Amino-1-isopropyl-3-pyrrolidinol salts?

A1: The primary challenge lies in the molecule's inherent polarity and hydrogen bonding capabilities, stemming from the hydroxyl and amino groups, as well as the salt nature of the compound. This often leads to high solubility in polar solvents and insolubility in non-polar ones, narrowing the selection of suitable single-solvent systems. Consequently, issues like "oiling out," where the compound separates as a liquid instead of a solid, are common.[1][2][3]

Q2: Why is selecting the right salt form of trans-4-Amino-1-isopropyl-3-pyrrolidinol important for crystallization?

A2: The choice of the counter-ion (e.g., hydrochloride, sulfate, tartrate) significantly impacts the crystal lattice energy, solubility, and ultimately, the crystallization behavior of the active pharmaceutical ingredient (API). Different salt forms of the same parent compound can exhibit vastly different physical properties, including the tendency to form stable, well-defined crystals. It has been reported that almost 50% of APIs on the market are converted to salt forms to improve their solubility and dissolution rates.[4]

Q3: What is polymorphism, and why is it a critical consideration for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4][5][6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability. For a pharmaceutical compound like trans-4-Amino-1-isopropyl-3-pyrrolidinol salt, controlling polymorphism is crucial as it can affect the drug's bioavailability and shelf-life.[4][5][6] An uncontrolled crystallization process might yield a mixture of polymorphs or an unstable form that could convert to a more stable, but less soluble, form over time.[4][8]

Q4: Can I use a single solvent for the recrystallization of this polar salt?

A4: While possible, finding an ideal single solvent can be difficult. The principle of "like dissolves like" suggests that polar solvents are required to dissolve this polar compound.[9][10] However, the solubility might be too high even at room temperature, leading to poor recovery. Conversely, in less polar solvents, the solubility might be too low even at elevated temperatures. Therefore, a mixed-solvent system is often more practical.[9][11]

Troubleshooting Guide: From Oiling Out to Optimal Yield

This section addresses specific experimental issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Problem: Oiling Out Instead of Crystallization

Q: My compound is separating as an oily layer at the bottom of the flask upon cooling. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation.[1][3] It occurs when the supersaturation of the solution is so high that the solute separates as a supercooled liquid phase instead of an ordered crystalline solid.[1][3] This oily phase is often a good solvent for impurities, which can become trapped upon eventual solidification.

Causality and Solution Workflow:

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SlowCooling [label="Reduce Cooling Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DiluteSolution [label="Lower Initial Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventSystem [label="Optimize Solvent System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seeding [label="Introduce Seed Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ControlledCrystallization [label="Controlled Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges HighSupersaturation -> OilingOut [label="Primary Cause"]; RapidCooling -> HighSupersaturation; HighConcentration -> HighSupersaturation; SolventChoice -> HighSupersaturation;

SlowCooling -> ControlledCrystallization [label="Solution"]; DiluteSolution -> ControlledCrystallization [label="Solution"]; SolventSystem -> ControlledCrystallization [label="Solution"]; Seeding -> ControlledCrystallization [label="Solution"]; OilingOut -> {SlowCooling, DiluteSolution, SolventSystem, Seeding} [style=dashed, arrowhead=none, label="Troubleshoot"]; } dot Caption: Troubleshooting workflow for oiling out.

Step-by-Step Solutions:
  • Reduce the Cooling Rate: Rapid cooling is a primary driver of high supersaturation.[3]

    • Protocol: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Subsequently, move it to a refrigerator and then a freezer. This gradual temperature reduction provides more time for ordered crystal nucleation and growth.

  • Decrease Solute Concentration: A highly concentrated solution is more likely to reach the critical supersaturation level for oiling out.[3]

    • Protocol: Re-heat the solution until the oil redissolves. Add a small amount (e.g., 10-20% of the original volume) of the "good" solvent (the one in which the compound is more soluble) and then allow it to cool slowly.[12]

  • Optimize the Solvent System: The solvent environment plays a crucial role.

    • Protocol for Mixed Solvents: If using a solvent-antisolvent system, try adding the antisolvent more slowly and at a slightly elevated temperature. This prevents localized high supersaturation.[3] You can also reverse the addition: add the solution of your compound to the heated antisolvent.

  • Utilize Seeding: Seeding provides a template for crystallization to occur, bypassing the energy barrier for primary nucleation.[1][2][3]

    • Protocol: Cool the solution to a temperature just below its saturation point (when it's still clear). Add a few tiny, pure crystals of the target compound (seed crystals). Then, continue with slow cooling. If seed crystals turn into oil, consider adding them to the antisolvent to form a suspension before slowly adding the sample solution.[2]

Problem: Poor Crystal Yield

Q: I've successfully obtained crystals, but my recovery is very low. How can I improve the yield?

A: Low yield is often a trade-off for high purity. However, several factors can be optimized to improve recovery without significantly compromising purity.

Key Factors Influencing Yield:
FactorRationaleOptimization Strategy
Solvent Volume Using an excessive amount of solvent will keep more of the product dissolved in the mother liquor at low temperatures.[11]Use the minimum amount of hot solvent required to fully dissolve the compound.[11]
Final Cooling Temperature The solubility of the compound, though low, is not zero at room temperature.After initial cooling, place the flask in an ice-water bath, and if the solvent's freezing point allows, a freezer, to maximize precipitation.[13]
Washing Step Washing the collected crystals with the recrystallization solvent will dissolve some of the product.Wash the crystals with a minimal amount of ice-cold solvent. The solvent used for washing should ideally be one in which the compound has very low solubility.
Mother Liquor Concentration The solution remaining after filtration (mother liquor) is saturated with the product.The volume of the mother liquor can be reduced by evaporation to obtain a second crop of crystals. Note that this second crop may be less pure.
Problem: Impure Crystals

Q: My final product is not as pure as expected, even after recrystallization. What could be wrong?

A: Impurities can be challenging, especially if they have similar solubility profiles to the desired compound.[14] The issue could stem from the crystallization process itself or the nature of the impurities.

Troubleshooting Impurities:

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SlowCooling [label="Slow Cooling Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventScreening [label="Re-screen Solvents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ThoroughWashing [label="Thorough Cold Wash", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondRecrystallization [label="Perform a Second Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PureCrystals [label="Pure Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RapidCrystallization -> ImpureCrystals [label="Causes Occlusions"]; SimilarSolubility -> ImpureCrystals [label="Co-precipitates"]; IncompleteWashing -> ImpureCrystals [label="Leaves Mother Liquor"];

ImpureCrystals -> {SlowCooling, SolventScreening, ThoroughWashing, SecondRecrystallization} [style=dashed, arrowhead=none, label="Solutions"]; SlowCooling -> PureCrystals; SolventScreening -> PureCrystals; ThoroughWashing -> PureCrystals; SecondRecrystallization -> PureCrystals; } dot Caption: Logic for troubleshooting impure crystals.

  • Slow Down the Crystallization: Fast crystal growth can trap impurities within the crystal lattice (occlusion). A slower cooling rate allows for more selective crystallization, where only the desired molecules are incorporated into the growing crystal.

  • Re-evaluate Your Solvent System: The ideal solvent should dissolve the impurities well at all temperatures, so they remain in the mother liquor.[10] If impurities are co-precipitating, a different solvent or solvent mixture is needed.

    • Experimental Protocol: Solvent Screening:

      • Place a small amount (10-20 mg) of the impure compound into several test tubes.

      • Add a small volume (e.g., 0.5 mL) of different test solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

      • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

      • Heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely.

      • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will produce a good yield of crystals.

  • Charcoal Treatment for Colored Impurities: If your product has an unwanted color, it may be due to highly polar, colored impurities.

    • Protocol: After dissolving your compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[12] Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.[11]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. Repeating the process with the once-recrystallized material can significantly improve purity.

Problem: Difficulty in Inducing Crystallization

Q: My solution is clear and supersaturated, but no crystals are forming, even after cooling. How can I initiate crystallization?

A: This indicates a high energy barrier to nucleation. The system needs a "nudge" to start forming crystals.

Methods to Induce Crystallization:
  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site.

  • Seeding: As mentioned previously, adding a seed crystal is the most effective method.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent and attempt to cool again.

  • Introduce a "Shock": Briefly placing the flask in a very cold bath (e.g., dry ice/acetone) can sometimes induce nucleation. Once crystals appear, allow the solution to warm up slightly to redissolve any rapidly formed, less pure solid, and then proceed with slow cooling.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • Drug Polymorphism: A Key Consideration for API Development. Curia Global.
  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Crystallization.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Recrystallization.
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
  • Recrystallization. Wired Chemist.
  • Recrystallization.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board.
  • recrystallization, filtration and melting point.

Sources

Troubleshooting

Technical Support Center: Analysis of trans-4-Amino-1-isopropyl-3-pyrrolidinol Degradation Products

Welcome to the technical support center for the analysis of degradation products of trans-4-Amino-1-isopropyl-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of degradation products of trans-4-Amino-1-isopropyl-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities and degradants that may arise during the manufacturing, storage, and handling of this compound. By understanding the potential degradation pathways and employing robust analytical methodologies, you can ensure the quality, safety, and efficacy of your drug substance and product.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

I. Troubleshooting Guide: Navigating Common Analytical Challenges

This section addresses specific issues you may encounter during the analysis of trans-4-Amino-1-isopropyl-3-pyrrolidinol and its degradation products.

Issue 1: Unexpected Peaks in the Chromatogram of a Forced Degradation Sample

Question: I've subjected trans-4-Amino-1-isopropyl-3-pyrrolidinol to forced degradation (e.g., acid, base, oxidation, heat, light) and my HPLC-UV/MS analysis shows several unexpected peaks that are not present in the control sample. How do I identify these unknown peaks?

Answer:

The appearance of new peaks in a stressed sample is the primary goal of a forced degradation study, as it helps to develop a stability-indicating analytical method. The key is to systematically identify these new entities.

Causality and Recommended Actions:

  • Initial Peak Purity and Mass Analysis:

    • Rationale: The first step is to determine if the new chromatographic peaks are pure and to obtain their mass-to-charge ratio (m/z). This provides the molecular weight of the potential degradation products.

    • Protocol:

      • Ensure your HPLC method provides good separation between the parent compound and the new peaks.

      • If using a photodiode array (PDA) detector, check the peak purity of each new peak.

      • Utilize a high-resolution mass spectrometer (HRMS) like Q-TOF or Orbitrap coupled to your LC system to obtain accurate mass data for each unknown peak. This allows for the prediction of the elemental composition.

  • Predicting Degradation Pathways:

    • Rationale: Understanding the chemical structure of trans-4-Amino-1-isopropyl-3-pyrrolidinol allows for the prediction of likely degradation pathways under different stress conditions. The pyrrolidinol ring, the secondary amine, and the hydroxyl group are all susceptible to degradation.

    • Potential Pathways:

      • Oxidation: The secondary amine can be oxidized. The tertiary amine within the pyrrolidine ring can also be a site of oxidation.

      • Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH and temperature could lead to ring-opening.

      • Dehydration: The hydroxyl group could be eliminated, especially under acidic and thermal stress, to form an unsaturated derivative.

      • Dealkylation: The isopropyl group on the nitrogen could potentially be cleaved under certain stress conditions.

  • MS/MS Fragmentation Analysis:

    • Rationale: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion of the unknown peak. The fragmentation pattern can be used to piece together the structure of the degradation product.

    • Protocol:

      • Perform MS/MS analysis on the molecular ion of each unknown peak.

      • Compare the fragmentation pattern of the unknown peaks to that of the parent drug. Common losses (e.g., water, isopropyl group) can provide clues to the modification site.

  • Forced Degradation Condition-Specific Impurities:

    • Rationale: The type of stress condition applied will often give clues to the nature of the degradant.

    • Examples:

      • Oxidative Stress (e.g., H₂O₂): Look for the addition of oxygen atoms (M+16, M+32).

      • Acid/Base Hydrolysis: Look for products of ring-opening or other hydrolytic cleavage.

      • Thermal Stress: Look for dehydration products (M-18).

Issue 2: Poor Resolution Between the Parent Peak and a Degradation Product

Question: My current HPLC method shows a degradation product peak that is co-eluting or has very poor resolution with the main trans-4-Amino-1-isopropyl-3-pyrrolidinol peak. How can I improve the separation?

Answer:

Achieving adequate resolution is critical for a stability-indicating method to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradants.

Causality and Recommended Actions:

  • Mobile Phase pH Adjustment:

    • Rationale: trans-4-Amino-1-isopropyl-3-pyrrolidinol and its potential degradation products are basic compounds containing amine functional groups. The ionization state of these groups, which is controlled by the mobile phase pH, will significantly impact their retention on a reversed-phase column.

    • Protocol:

      • Determine the pKa of the parent compound.

      • Adjust the mobile phase pH to be at least 2 units above or below the pKa to ensure a consistent ionization state.

      • Experiment with different pH values to see how the selectivity between the parent and the impurity changes.

  • Change in Organic Modifier:

    • Rationale: Different organic solvents (e.g., acetonitrile, methanol) can offer different selectivities due to their unique interactions with the analyte and the stationary phase.

    • Protocol:

      • If you are using acetonitrile, try substituting it with methanol, or vice-versa.

      • You can also try ternary mixtures of water, acetonitrile, and methanol.

  • Column Chemistry Variation:

    • Rationale: The choice of stationary phase is a powerful tool for altering selectivity.

    • Protocol:

      • If you are using a standard C18 column, try a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.

      • For highly polar degradants, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be more suitable.

  • Gradient Optimization:

    • Rationale: A shallower gradient can often improve the resolution of closely eluting peaks.

    • Protocol:

      • Decrease the slope of the gradient in the region where the critical pair is eluting.

      • If using an isocratic method, a slight decrease in the percentage of the organic solvent may increase retention and improve resolution.

Issue 3: Inconsistent Quantitation and Mass Balance Issues in Stability Studies

Question: In my long-term stability study, the assay value of trans-4-Amino-1-isopropyl-3-pyrrolidinol is decreasing, but I am not seeing a corresponding increase in the known degradation products. What could be the cause of this poor mass balance?

Answer:

Poor mass balance is a common and concerning issue in stability studies. It suggests that not all degradation products are being accounted for. The goal is to have the sum of the assay of the parent drug and all degradation products remain constant over time.

Causality and Recommended Actions:

  • Non-Chromophoric Degradants:

    • Rationale: Some degradation pathways may lead to products that lack a UV chromophore, making them invisible to a UV detector.

    • Protocol:

      • Employ a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore for detection.

      • LC-MS is also an excellent tool for detecting non-chromophoric compounds.

  • Highly Polar or Non-Volatile Degradants:

    • Rationale: The degradation products may be too polar to be retained on a reversed-phase column or too non-volatile to be detected by certain mass spectrometers.

    • Protocol:

      • Analyze your samples using a HILIC method to look for highly polar degradants.

      • Ensure your MS source conditions are optimized for a wide range of compound polarities and volatilities.

  • Adsorption to Container/Closure System:

    • Rationale: The drug substance or its degradants may be adsorbing to the surface of the storage container.

    • Protocol:

      • Perform an extraction study on the container to recover any adsorbed material.

      • Analyze the extract using a suitable analytical method.

  • Formation of Volatile Degradants:

    • Rationale: Degradation could lead to the formation of volatile compounds that are lost from the sample and not detected by LC-based methods.

    • Protocol:

      • Use headspace Gas Chromatography (GC) to analyze for volatile impurities.

  • Incorrect Response Factors:

    • Rationale: When quantifying impurities using a UV detector, it is often assumed that the response factor of the impurity is the same as the parent drug. This can be a significant source of error if the chromophore has been altered.

    • Protocol:

      • If possible, synthesize and isolate the major degradation products to determine their actual response factors.

      • If isolation is not feasible, use a detector with a more uniform response, such as a CAD.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for trans-4-Amino-1-isopropyl-3-pyrrolidinol?

Based on its chemical structure, the following are the most probable degradation pathways:

  • Oxidation: The secondary amine and the tertiary amine in the pyrrolidine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Dehydration: The secondary alcohol can undergo dehydration, especially under thermal or acidic conditions, to form an unsaturated pyrrolidine derivative.

  • Ring Opening: While less common under mild conditions, cleavage of the C-N bond in the pyrrolidine ring can occur under more strenuous conditions, leading to the formation of amino acid-like intermediates.

  • Dealkylation: The N-isopropyl group could be cleaved, leading to the formation of the corresponding des-isopropyl analog.

Q2: What are the regulatory expectations for forced degradation studies?

Regulatory agencies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A and Q1B), expect forced degradation studies to be conducted to:

  • Elucidate the potential degradation pathways of the drug substance.

  • Identify the likely degradation products that could form under storage and handling conditions.

  • Demonstrate the specificity and stability-indicating nature of the proposed analytical methods.

  • Stress conditions should be more severe than accelerated stability conditions and typically include acid and base hydrolysis, oxidation, heat, and photostability testing.

Q3: How much degradation is considered appropriate in a forced degradation study?

A target degradation of 5-20% of the parent drug is generally considered optimal. Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to the actual stability of the drug, while insufficient degradation may not produce the necessary information to validate the stability-indicating nature of the method.

Q4: What is a stability-indicating method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components present in the sample, including process impurities, excipients, and, most importantly, degradation products.

Q5: What analytical techniques are best suited for analyzing the degradation products of trans-4-Amino-1-isopropyl-3-pyrrolidinol?

A combination of techniques is often necessary for a comprehensive analysis:

  • HPLC with UV/PDA detection: This is the workhorse for separation and quantification of chromophoric compounds.

  • LC-MS (especially LC-HRMS): This is essential for the identification and structural elucidation of unknown degradation products by providing accurate mass and fragmentation data.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural elucidation of isolated impurities.

III. Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on trans-4-Amino-1-isopropyl-3-pyrrolidinol.

Objective: To generate potential degradation products and assess the stability-indicating properties of an analytical method.

Materials:

  • trans-4-Amino-1-isopropyl-3-pyrrolidinol drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of trans-4-Amino-1-isopropyl-3-pyrrolidinol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid drug substance and the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable stability-indicating HPLC-UV/MS method.

Table 1: Example HPLC-MS Method Parameters
ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 210 nm
MS Detector ESI+
Scan Range m/z 50-500
Visualization of Workflows
Forced Degradation and Analysis Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API API Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC_MS HPLC-UV/MS Analysis Stressed_Samples->HPLC_MS Data_Analysis Data Analysis & Identification HPLC_MS->Data_Analysis

Caption: Workflow for forced degradation and analysis.

Degradation Product Identification Pathway

Degradation_ID_Pathway Unknown_Peak Unknown Peak Detected Accurate_Mass Accurate Mass (HRMS) Unknown_Peak->Accurate_Mass MSMS MS/MS Fragmentation Unknown_Peak->MSMS Elemental_Comp Propose Elemental Composition Accurate_Mass->Elemental_Comp Structure_Prop Propose Structure Elemental_Comp->Structure_Prop MSMS->Structure_Prop Confirmation Confirm Structure (Synthesis/NMR) Structure_Prop->Confirmation

Reference Data & Comparative Studies

Validation

Distinguishing trans- vs. cis-4-Amino-1-isopropyl-3-pyrrolidinol: A Technical Comparison Guide

Executive Summary The distinction between trans-4-amino-1-isopropyl-3-pyrrolidinol and its cis-isomer is a critical quality attribute in the synthesis of GPCR ligands and kinase inhibitors. The stereochemical relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between trans-4-amino-1-isopropyl-3-pyrrolidinol and its cis-isomer is a critical quality attribute in the synthesis of GPCR ligands and kinase inhibitors. The stereochemical relationship between the C3-hydroxyl and C4-amino groups dictates the molecule's biological activity and its ability to participate in further cyclization reactions.

This guide provides a multi-faceted approach to identification, moving from synthetic provenance to definitive spectroscopic and chemical verification.

Featuretrans-Isomercis-Isomer
Stereochemistry Anti (Opposite faces)Syn (Same face)
Primary Synthetic Route Epoxide Ring Opening (

)
Reductive Amination / Inversion

H NMR (

)
Typically Small (

Hz)
Typically Large (

Hz)
NOE Correlation (H3-H4) Weak / AbsentStrong
CDI Derivatization No Reaction (or Polymerization)Forms Cyclic Carbamate (Fast)

Synthetic Provenance: The "Origin" Test

Before analytical testing, the method of synthesis provides the strongest initial predictor of stereochemistry.

The Epoxide Opening Rule (Anti-Selective)

The most common industrial route to this scaffold is the aminolysis of 1-isopropyl-3,4-epoxypyrrolidine .

  • Mechanism: Nucleophilic attack by ammonia (or an amine source) on the epoxide.[1]

  • Outcome: Under standard conditions, this proceeds via an

    
     mechanism, resulting in Walden inversion  at the carbon under attack.
    
  • Result: The incoming amino group and the resulting hydroxyl group end up on opposite sides of the ring.

The cis-Pathway

The cis-isomer typically requires specific engineering, such as:

  • Displacement with Retention: Double inversion strategies.

  • Cyclization of acyclic precursors where stereochemistry is set prior to ring closure.

  • Reductive Amination: Of 4-amino-1-isopropylpyrrolidin-3-one, where hydride attack is directed by the amino group (though this often yields mixtures).

NMR Spectroscopy: The "Gold Standard"

Nuclear Magnetic Resonance (NMR) provides non-destructive, definitive proof. The flexible nature of the pyrrolidine ring requires careful analysis of coupling constants (


) and Nuclear Overhauser Effects (NOE).
Vicinal Coupling Constants ( )

The Karplus relationship in 5-membered rings is nuanced due to ring puckering (envelope vs. twist conformations). However, for 3,4-disubstituted pyrrolidines, distinct trends exist.

  • ** cis-Isomer (

    
     Hz):** The protons at C3 and C4 are roughly eclipsed (dihedral angle 
    
    
    
    ). This results in a larger coupling constant.[2]
  • ** trans-Isomer (

    
     Hz):** The protons are often in a pseudo-diequatorial orientation (dihedral angle 
    
    
    
    ) to minimize steric strain between the substituents, leading to a smaller coupling constant.

Note: Solvent choice matters.


 or 

are preferred to minimize H-bonding aggregation that can distort ring geometry.
NOESY / ROESY Correlations

This is the most reliable spectroscopic method.

  • Experiment: Irradiate the H3 methine signal (chiral center with OH).

  • Observation: Look for cross-peaks with the H4 methine signal (chiral center with

    
    ).
    
    • Strong Cross-Peak: Indicates spatial proximity (

      
      ) 
      
      
      
      ** cis-Isomer**.
    • Weak/No Cross-Peak: Indicates distance

      
       ** trans-Isomer**.
      

Chemical Derivatization: The "Self-Validating" Protocol

If NMR is ambiguous due to peak overlap, chemical derivatization with 1,1'-Carbonyldiimidazole (CDI) acts as a binary "Go/No-Go" test. This relies on the geometric feasibility of forming a fused bicyclic system.

The Protocol
  • Dissolve 10 mg of the substrate in dry DCM (0.5 mL).

  • Add 1.2 equivalents of CDI (1,1'-Carbonyldiimidazole).

  • Stir at Room Temperature for 1 hour.

  • Analyze by TLC or LC-MS.

The Logic
  • ** cis-Isomer:** The Amino and Hydroxyl groups are syn. They easily react with CDI to bridge and form a stable, fused cyclic carbamate (oxazolidinone) .

    • Mass Spec: Observe

      
       Da (Addition of CO, loss of 2 protons).
      
  • ** trans-Isomer:** The groups are anti. Bridging them would require a highly strained trans-fused 5,5-ring system, which is energetically prohibitive under these mild conditions. The reaction will either not occur, or produce intermolecular dimers (polymers).

Visualization of the Logic

DerivatizationLogic Start Unknown Isomer (Dissolved in DCM) Reagent Add CDI (1.1'-Carbonyldiimidazole) Start->Reagent Reaction Reaction Outcome? Reagent->Reaction CisResult Cyclic Carbamate Formed (Fused 5,5-ring) LCMS: M+26 Reaction->CisResult Syn-relationship (cis) TransResult No Cyclization (Steric strain prevents bridging) LCMS: SM or Dimer Reaction->TransResult Anti-relationship (trans)

Figure 1: Decision tree for stereochemical assignment via CDI derivatization.

Chromatographic Separation (HPLC)[3]

Separation of the isomers is possible due to their differing abilities to form intramolecular hydrogen bonds.

Polarity & Elution Order
  • ** cis-Isomer:** Capable of forming an intramolecular Hydrogen bond between the

    
     and 
    
    
    
    . This "hides" the polar protons, making the molecule effectively less polar (more lipophilic) than the trans isomer.
  • ** trans-Isomer:** Cannot H-bond intramolecularly. Both polar groups are exposed to the solvent.

ModeExpected Elution Order
Normal Phase (Silica) cis elutes first (less interaction with silica).
Reverse Phase (C18) cis elutes last (more hydrophobic retention).

Recommended Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Ammonia) / Acetonitrile gradient. High pH is recommended to keep the amine neutral and improve peak shape.

Experimental Data Summary

The following table summarizes the expected data profile for the ** trans-isomer** (the most common synthetic product).

ParameterExperimental Expectation for trans-Isomer
Synthesis Source Epoxide opening with Isopropylamine/Ammonia.

H NMR (H3-H4 coupling)
Small

value (

Hz) or broad singlet due to twist conformation.
NOESY No cross-peak between H3 (CH-OH) and H4 (CH-NH2).
CDI Reaction Negative (Starting material remains or slow dimerization).
Physical State Often a solid (racemate) or oil; trans usually has a higher MP than cis if crystalline due to symmetry.

References

  • Stereochemistry of Pyrrolidines: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.
  • Epoxide Opening Mechanism: Jacobsen, E. N. (2000). Asymmetric Catalysis. (Detailed mechanics of anti-selective nucleophilic ring opening).
  • NMR of 5-Membered Rings: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • CDI Derivatization Protocol:Journal of Organic Chemistry, Standard protocols for cyclic carbamate formation

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess for trans-4-Amino-1-isopropyl-3-pyrrolidinol

Executive Summary The determination of enantiomeric excess (ee) for trans-4-Amino-1-isopropyl-3-pyrrolidinol (CAS: 223275-96-9) presents specific analytical challenges due to its high polarity , basicity , and lack of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for trans-4-Amino-1-isopropyl-3-pyrrolidinol (CAS: 223275-96-9) presents specific analytical challenges due to its high polarity , basicity , and lack of a strong UV chromophore . This intermediate, critical in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin), requires robust methods to distinguish between its (3R,4R) and (3S,4S) enantiomers.

This guide compares three distinct analytical workflows. While Direct Chiral HPLC offers speed for in-process checks, GITC Derivatization is identified as the superior method for Quality Control (QC) due to its enhanced sensitivity and robustness.

Method Comparison Matrix
FeatureMethod A: GITC Derivatization (Recommended)Method B: Direct Chiral HPLC Method C: 19F-NMR (Mosher's)
Primary Mechanism Diastereomeric separation on C18Direct enantiomer separationChiral Solvating/Derivatizing Agent
Column Type Standard C18 (Achiral)Chiralpak AD-H / IC (Polysaccharide)N/A (NMR Tube)
UV Sensitivity High (GITC adds chromophore)Low (Requires <210 nm detection)N/A
Robustness High (Standard reversed-phase)Moderate (Sensitive to mobile phase pH)High (Structural elucidation)
Cost per Run Low (Cheap columns, extra reagent)High (Expensive columns)Very High (Instrument time + d-solvents)
Limit of Detection < 0.05% impurity~0.1 - 0.5% impurity~1 - 2% impurity

Technical Analysis & Decision Framework

The selection of the appropriate method depends heavily on the stage of development and available instrumentation.

Decision Tree: Method Selection

MethodSelection Start Start: Sample Type? UV_Abs Does sample have UV chromophore? Start->UV_Abs Throughput High Throughput Required? UV_Abs->Throughput Yes (or high conc) Method_A Method A: GITC Derivatization (Robust/Sensitive) UV_Abs->Method_A No (Weak UV) QC_Valid Validation Required (GMP)? Throughput->QC_Valid No Method_B Method B: Direct Chiral HPLC (Fast/In-Process) Throughput->Method_B Yes (>20 samples/day) QC_Valid->Method_A Yes (High Precision) Method_C Method C: NMR (Mosher's) (Early R&D) QC_Valid->Method_C No (Quick Check)

Figure 1: Decision matrix for selecting the optimal enantiomeric purity method based on sample constraints.

Method A: GITC Derivatization (The Gold Standard)

Scientific Rationale

Since trans-4-Amino-1-isopropyl-3-pyrrolidinol lacks a significant chromophore, direct HPLC requires detection at 205–210 nm, where solvent cutoffs cause baseline noise. GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) reacts rapidly with the primary amine to form a thiourea derivative.

Why this works:

  • Chromophore Introduction: The thiourea linkage absorbs strongly at 254 nm.

  • Diastereomer Formation: The reaction creates stable diastereomers that separate easily on inexpensive C18 columns, avoiding the need for expensive, short-lived chiral columns.

Reaction Pathway[1][2][3]

GITC_Reaction Substrate trans-4-Amino-1-isopropyl-3-pyrrolidinol (Enantiomers) Complex Thiourea Diastereomers (Separable on C18) Substrate->Complex + GITC / TEA (RT, 15 min) GITC GITC Reagent (Homochiral) GITC->Complex

Figure 2: Derivatization of the primary amine with GITC to form separable diastereomers.

Detailed Protocol

Reagents:

  • GITC (Sigma-Aldrich/Merck)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC Grade

Procedure:

  • Sample Prep: Dissolve 2 mg of the sample in 1.0 mL of ACN.

  • Derivatization: Add 100 µL of TEA (0.5% in ACN) and 1.0 mL of GITC solution (2 mg/mL in ACN).

  • Incubation: Vortex and let stand at room temperature for 15–20 minutes.

  • Quench: (Optional) Add 100 µL of ethanolamine to quench excess GITC if interfering peaks are observed, though usually not necessary for C18 separation.

  • Dilution: Dilute to 10 mL with Mobile Phase A.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.05% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.[3]

  • Expected Rs: > 2.5 between diastereomers.

Method B: Direct Chiral HPLC (High Throughput)

Scientific Rationale

For labs with high sample throughput where derivatization is a bottleneck, direct separation is possible. However, the basicity of the pyrrolidine nitrogen (pKa ~9-10) causes severe peak tailing on polysaccharide columns unless basic additives are used.

Detailed Protocol

Critical Factor: The use of Diethylamine (DEA) is mandatory to suppress protonation of the secondary amine on the pyrrolidine ring, ensuring sharp peaks.

HPLC Conditions:

  • Column: Chiralpak AD-H or Chiralpak IC (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : DEA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Warning: Baseline drift is common).

Troubleshooting:

  • Tailing: Increase DEA to 0.2%.

  • No Retention: Switch to Chiralpak IC (immobilized) and use Dichloromethane/Methanol/DEA mixtures for higher solubility and different selectivity.

Method C: 19F-NMR with Mosher's Acid (Verification)

Scientific Rationale

When reference standards for the enantiomers are unavailable, NMR is the only self-validating method. Reacting the amine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) creates diastereomeric amides. The CF3 group provides a distinct, singlet signal in 19F-NMR for each diastereomer.

Protocol
  • Mix: 5 mg Substrate + 10 mg (S)-Mosher's Chloride + 20 µL Pyridine in CDCl3.

  • React: Shake for 10 minutes.

  • Analyze: 19F-NMR (no decoupling needed).

  • Calculation: Integrate the two CF3 singlets. The ratio of areas = ratio of enantiomers.

References

  • Pfizer Global R&D. (2005). Synthesis of Maraviroc: Reaction of beta-amino esters.[6][7] Journal of Medicinal Chemistry.

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: GITC Derivatization for Chiral Separation.[8] Biomedical Chromatography.[8]

  • Daicel Chiral Technologies. (2023). Application Guide for Basic Compounds on Polysaccharide Columns.

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amines and amino alcohols. Journal of Separation Science.

  • Sigma-Aldrich. (2023). Mosher's Method for Enantiomeric Excess Determination.

Sources

Safety & Regulatory Compliance

Safety

trans-4-Amino-1-isopropyl-3-pyrrolidinol proper disposal procedures

Executive Summary: Operational Safety & Compliance As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. For functionalized aminopyrrolidines like trans-4-Amino-1-isopropyl-3-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

As a Senior Application Scientist, I often see disposal protocols treated as an afterthought. For functionalized aminopyrrolidines like trans-4-Amino-1-isopropyl-3-pyrrolidinol , this complacency is a safety risk.[1] This compound is a bifunctional organic base (containing both a secondary amine and a hydroxyl group) with a sterically hindered isopropyl group.

The Critical Directive: Treat this substance as a Corrosive (Category 1B) and Alkaline waste. It must never be disposed of in sanitary sewers or mixed with acidic waste streams without controlled neutralization, as this can generate dangerous heat or toxic vapors.

This guide outlines the definitive workflow for the safe disposal of trans-4-Amino-1-isopropyl-3-pyrrolidinol, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Hazard Characterization & Technical Grounding

Before disposal, you must validate the chemical state. This compound is often supplied as a dihydrochloride salt (stable solid) or a free base (viscous liquid/low-melting solid).[1] The disposal route depends on this form.

Table 1: Physicochemical Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Aminopyrrolidine (Cyclic Amine)High alkalinity; incompatible with acids and oxidizers.[1]
GHS Classification Skin Corr.[2] 1B / Eye Dam. 1 Causes severe burns. Full PPE (face shield) required for handling.
pH (1% aq. soln) > 12.0 (Free Base)Corrosive Waste (D002) .[1] Must be segregated from acidic waste.[3]
Solubility High (Water & Polar Organics)Mobile in environment; do not release to drains.
Reactivity Exothermic with AcidsNEVER add directly to concentrated acid waste containers.

Expert Insight: The trans-stereochemistry and isopropyl group do not significantly alter the disposal classification compared to the parent pyrrolidine, but they increase lipophilicity.[1] This means the compound may penetrate skin faster than simple inorganic bases.

Waste Classification & Segregation

Proper segregation is the single most important step in preventing laboratory accidents.

  • RCRA Code: Likely D002 (Corrosive) if pH ≥ 12.5. If the waste contains flammable solvents, add D001 (Ignitable).

  • Waste Stream: Basic Organic Waste (Preferred) or Alkaline Aqueous Waste .

Diagram 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: trans-4-Amino-1-isopropyl-3-pyrrolidinol CheckForm Physical Form? Start->CheckForm Solid Solid / Powder CheckForm->Solid Liquid Liquid / Solution CheckForm->Liquid BinSolid Solid Hazardous Waste Bin (Label: Toxic/Corrosive Solid) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DCM, etc.) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent BinOrg Basic Organic Waste Container (Label: Flammable/Corrosive) OrgSolvent->BinOrg Segregate from Acids BinAq Aqueous Alkaline Waste (pH > 10) AqSolvent->BinAq Do NOT Drain Dispose Warning CRITICAL: Do not mix with Acid Waste (Exotherm Risk) BinOrg->Warning BinAq->Warning

Caption: Logical workflow for segregating aminopyrrolidine waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for expired shelf stocks or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "trans-4-Amino-1-isopropyl-3-pyrrolidinol"[1][4][5]

    • Hazards: Corrosive, Toxic.[2][6][7]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag to prevent dust contamination of the outer container.

  • Storage: Store in the Dry Solids waste area. Keep away from solid oxidizers (e.g., permanganates).

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or reaction byproducts.[1]

  • pH Check: If the solution is aqueous, verify pH. If pH > 12, it is D002 waste.

  • Segregation: Pour into the Basic/Alkaline Organic waste stream.

    • Why? Mixing amines with the "General Organic" stream (which often contains acetic acid or acid chlorides) can cause rapid heating or polymerization.

  • Fuel Blending: The preferred ultimate disposal method for this organic amine is incineration (fuel blending) by a licensed facility. This ensures complete destruction of the nitrogen heterocycle.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Protocol B).

  • Defacing: Deface the label and mark "EMPTY". Discard the bottle in standard laboratory glass trash or recycling, depending on local EHS rules.

Emergency Response & Spills

In the event of a spill, speed and correct chemical logic are essential.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles (or face shield if handling >100mL).

  • Do Not Use Water: Do not spray water on a solid spill; this will create a corrosive runoff that spreads rapidly.

  • Absorb, Then Clean:

    • Cover liquid spills with a dry absorbent (vermiculite or clay).

    • For solid spills, scoop gently to avoid dust.

    • Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize trace residues, then wash with soap and water.

References

  • Thermo Fisher Scientific . (2019). Safety Data Sheet: 1-Pyrrolidinepropanamine (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH) . (2024). PubChem Compound Summary: 4-Amino-1-(dimethylamino)pyrrolidin-3-ol.[1][8] Retrieved from [1][8]

  • US Environmental Protection Agency (EPA) . (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Sigma-Aldrich . (2025).[1] Safety Data Sheet: trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid (Structural Analog). Retrieved from [1][9][10]

Sources

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